Scaffold Isomerism: Molecular Formula Identity Conceals Critical Pharmacophoric Divergence from PF-06454589
Despite sharing the identical molecular formula C14H16N6O (MW 284.32) with the well-characterized LRRK2 inhibitor PF-06454589, N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide possesses a fundamentally different scaffold architecture. PF-06454589 employs a pyrrolo[2,3-d]pyrimidine core with a morpholine substituent, whereas the target compound features a pyrimidine ring substituted with pyrrolidine at the 4-position and connected via a methylene bridge to a pyrazine-2-carboxamide . This scaffold divergence means the target compound cannot achieve the same LRRK2 binding mode as PF-06454589 (which inhibits WT LRRK2 with IC50 of 3 nM and G2019S mutant LRRK2 with IC50 of 11 nM through a distinct ATP-competitive mechanism), and conversely offers a different target engagement profile that may be advantageous for targets inaccessible to the pyrrolopyrimidine scaffold .
| Evidence Dimension | Scaffold topology and target engagement potential |
|---|---|
| Target Compound Data | Pyrimidine-pyrrolidine-pyrazine carboxamide scaffold; no reported LRRK2 activity |
| Comparator Or Baseline | PF-06454589: pyrrolo[2,3-d]pyrimidine-morpholine scaffold; WT LRRK2 IC50 = 3 nM; G2019S LRRK2 IC50 = 11 nM |
| Quantified Difference | Scaffold isomerism (identical molecular formula, different ring connectivity); LRRK2 potency differential: PF-06454589 IC50 = 3–11 nM vs. target compound (no measurable LRRK2 inhibition expected) |
| Conditions | Structural comparison based on chemical scaffolds; LRRK2 inhibition data from published biochemical assays (PF-06454589) |
Why This Matters
Scientific users selecting compounds for kinase inhibitor screening must recognize that identical molecular formulas do not guarantee interchangeable biological activity; the target compound's unique scaffold may engage a different kinome spectrum, making it valuable for orthogonal target profiling.
